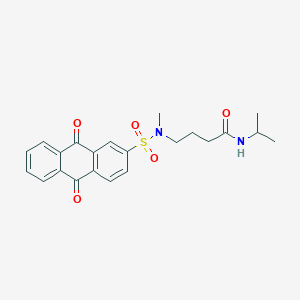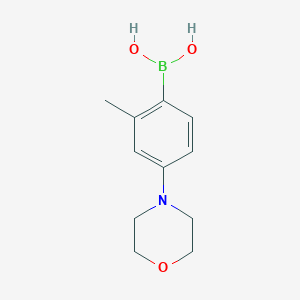
2-Methyl-4-morpholinophenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-morpholinophenylboronic acid is a boronic acid derivative with the molecular formula C11H16BNO3. This compound is part of the broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. Boronic acids are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. The unique structure of this compound makes it a valuable reagent in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-morpholinophenylboronic acid typically involves the reaction of 2-methyl-4-bromophenylboronic acid with morpholine. The reaction is carried out under anhydrous conditions using a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate. The reaction mixture is heated to reflux in a suitable solvent, such as toluene or dimethylformamide, for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques, such as recrystallization or chromatography, are used to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-Methyl-4-morpholinophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions and produces biaryl or vinyl-aryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The morpholine group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium acetate, potassium carbonate, toluene, or dimethylformamide.
Oxidation: Hydrogen peroxide, sodium perborate.
Substitution: Amines, alcohols, suitable solvents, and bases.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Corresponding phenol derivatives.
Substitution: Various substituted morpholine derivatives.
科学研究应用
2-Methyl-4-morpholinophenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds.
Biology: Employed in the development of boron-containing compounds for biological studies, such as enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-based drugs for cancer therapy and other diseases.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
作用机制
The mechanism of action of 2-Methyl-4-morpholinophenylboronic acid in the Suzuki-Miyaura coupling reaction involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
The molecular targets and pathways involved in other applications, such as enzyme inhibition or receptor binding, depend on the specific structure and functional groups of the boronic acid derivative.
相似化合物的比较
2-Methyl-4-morpholinophenylboronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis.
4-Formylphenylboronic Acid: Contains a formyl group, used as an intermediate in the synthesis of pharmaceuticals and other active compounds.
3-Formylphenylboronic Acid: Similar to 4-formylphenylboronic acid but with the formyl group in a different position, affecting its reactivity and applications.
The uniqueness of this compound lies in its morpholine group, which imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
属性
IUPAC Name |
(2-methyl-4-morpholin-4-ylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-9-8-10(2-3-11(9)12(14)15)13-4-6-16-7-5-13/h2-3,8,14-15H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUJWDGWNYUXTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCOCC2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)thiophene-2-carboxamide](/img/structure/B2966918.png)
![1'-Allyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2966920.png)
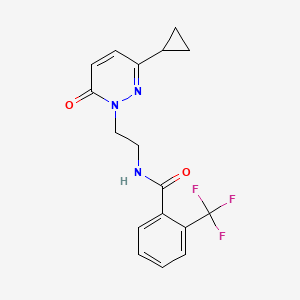
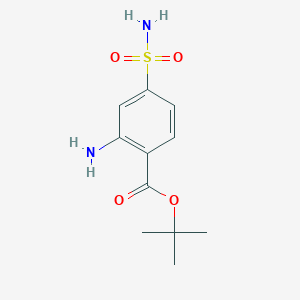
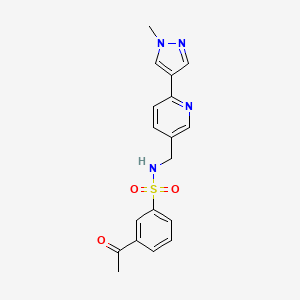
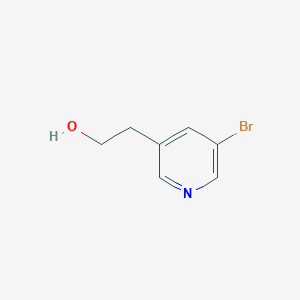
![N-[(1R)-1-Cyanopropyl]-3,3-difluorocyclopentane-1-carboxamide](/img/structure/B2966927.png)
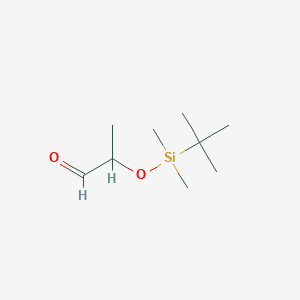
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2966934.png)
![N,N,4-trimethyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B2966935.png)
![N-(benzo[d]thiazol-2-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide](/img/structure/B2966938.png)
![4-(4-tert-butylbenzoyl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-2-carboxamide](/img/structure/B2966939.png)
